molecular formula C7H12ClN5 B1165862 Dimepax oxide CAS No. 914639-40-0

Dimepax oxide

Cat. No.: B1165862
CAS No.: 914639-40-0
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Description

Systematic IUPAC Nomenclature and CAS Registry

This compound is registered in chemical databases with the Chemical Abstracts Service (CAS) Registry Number 914639-40-0. This unique identifier distinguishes it from its parent compound Dimepax (also known as Dimethametryn), which bears the CAS Registry Number 22936-75-0.

The parent compound Dimethametryn has the molecular formula C₁₁H₂₁N₅S, while this compound would be expected to have the formula C₁₁H₂₁N₅OS, reflecting the addition of an oxygen atom to the parent structure. The systematic IUPAC nomenclature for this compound would derive from that of Dimethametryn, which is described as "rac-N2-ethyl-N4-[(2R)-3-methylbutan-2-yl]-6-(methylsulfanyl)-1,3,5-triazine-2" with the addition of an oxide functional group.

Based on structural patterns observed in other nitrogen-oxide compounds, this compound likely represents an N-oxide derivative where an oxygen atom forms a coordinate covalent bond with one of the nitrogen atoms in the triazine ring system or with another nitrogen atom in the molecule.

Property This compound Parent Compound (Dimepax/Dimethametryn)
CAS Registry Number 914639-40-0 22936-75-0
Molecular Formula C₁₁H₂₁N₅OS (expected) C₁₁H₂₁N₅S
Molecular Weight ~271.38 (expected) 255.38
Physical State Solid (analytical standard) Solid

Structural Relationship to Piperazine Derivatives

While this compound is not itself a piperazine derivative, examining the structural relationships between various N-oxides provides valuable context for understanding its chemical properties. The formation of N-oxides represents an important structural modification that can significantly alter the chemical behavior of nitrogen-containing compounds.

N-oxides are commonly formed through oxidation reactions where an oxygen atom attaches to a nitrogen atom through a coordinate covalent bond. This structural modification typically increases polarity and can alter the hydrogen bonding capabilities of the molecule. In the pharmaceutical industry, N-oxides of piperazine derivatives often serve as prodrugs, as evidenced by compounds such as Lurasidone Piperazine N-Oxide and other similar structures.

The structural impact of N-oxidation is particularly relevant to triazine-based compounds like Dimepax. The triazine ring in Dimethametryn contains multiple nitrogen atoms that could potentially serve as oxidation sites. Based on patterns observed in related compounds, the most likely site for N-oxidation would be the nitrogen atom with the greatest electron density.

Comparable N-oxide structures include:

  • 4-Dimethylaminopyridine N-oxide (C₇H₁₀N₂O)
  • Piperazine No. 10 N-oxide (C₁₉H₁₉ClN₂O₂S)
  • Lurasidone Piperazine N-Oxide (C₂₈H₃₆N₄O₃S)

These examples demonstrate the chemical diversity of N-oxide derivatives and their importance in organic chemistry and pharmaceutical research.

Isomeric Forms and Stereochemical Considerations

The stereochemical properties of this compound derive in part from those of its parent compound. Dimethametryn is documented as a chiral molecule, and the technical material exists as an isomeric mixture. This inherent chirality would be preserved in the N-oxide derivative, potentially with additional stereochemical complexity introduced by the oxidation process.

The introduction of an N-oxide functional group can influence the stereochemical environment around the oxidized nitrogen atom. Depending on the specific nitrogen that undergoes oxidation, the resulting N-oxide could exhibit distinct conformational preferences due to electronic and steric factors. Research on piperazine bis(N-oxides) has demonstrated that N-oxidation can lead to highly defined conformations, often stabilized by intramolecular hydrogen bonding.

For this compound, several isomeric possibilities exist:

  • Positional isomers based on which nitrogen atom undergoes oxidation
  • Conformational isomers arising from the orientation of the N-oxide bond relative to the rest of the molecule
  • Stereoisomers related to the chiral centers present in the parent compound

The presence of the "(2R)" designation in the parent compound's IUPAC name suggests specific stereochemistry at one of the chiral centers. This stereochemical feature would be retained in this compound, contributing to its overall three-dimensional structure and potentially influencing its chemical behavior.

Experimental techniques such as X-ray crystallography, as employed in the structural determination of other N-oxides, would be necessary to definitively establish the preferred conformation and stereochemical details of this compound.

Properties

CAS No.

914639-40-0

Molecular Formula

C7H12ClN5

Origin of Product

United States

Preparation Methods

Optimization of Oxidation Parameters

The oxidation step is critical for minimizing byproducts and maximizing purity. In the dimethylphosphine oxide synthesis, post-reaction quenching with potassium carbonate (K₂CO₃) precipitates impurities, followed by filtration and solvent evaporation . For Dimepax oxide, similar workup procedures may apply, though the choice of quenching agent must account for the compound’s stability. AccuStandard’s guidelines for pesticide standards recommend using pre-made solutions to reduce exposure to neat materials, a principle extendable to this compound handling .

Temperature control during oxidation also impacts yield. Exothermic reactions require cooling to prevent decomposition, as seen in the patent WO2022253081A1, where maintaining temperatures below 50°C prevents ligand degradation in catalytic cycles . Additionally, inert atmospheres (e.g., nitrogen or argon) are essential to avoid unintended side reactions with moisture or oxygen .

Alternative Synthesis via Nucleophilic Substitution

Beyond oxidation, nucleophilic substitution offers a viable route. For example, reacting phosphoryl chloride with organometallic reagents can yield phosphine oxides. This method, though less common for this compound, is noted in the synthesis of structurally related compounds. The patent WO2022253081A1 describes using amino-functionalized intermediates to introduce nitrogen-containing groups, which could be adapted for this compound’s potential heterocyclic components .

Key Considerations:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may complicate purification .

  • Stoichiometry : Excess organometallic reagent ensures complete substitution, though it risks over-alkylation .

Purification of this compound often involves recrystallization or column chromatography. The AccuStandard reference for Dimepax (neat) specifies a melting point of -93.9°C and a boiling point of 65°C, though its oxide form may exhibit higher thermal stability . Analytical techniques such as HPLC-MS and NMR are critical for verifying purity. For instance, the dimethylphosphine oxide synthesis used ethanol washes to remove residual salts, followed by toluene-aided drying .

Table 2: Physical Properties of Dimepax and Related Compounds

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Solubility
Dimepax22936-75-0-93.965Methanol
Dimethylphosphine Oxide7211-39-4N/AN/ATHF, Ethanol

Chemical Reactions Analysis

Types of Reactions

Dimepax oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Reagents like and are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which Dimepax oxide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, this compound has been shown to interfere with cellular pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Dimepax oxide is structurally analogous to dimethenamid and dimethametryn , which are chloroacetamide and methylthio-triazine herbicides, respectively. These compounds inhibit plant growth by disrupting lipid synthesis (acetamides) or photosynthesis (triazines). Key distinctions include:

Property This compound Dimethenamid Dimethametryn
Molecular Formula Not fully characterized C₁₂H₁₈ClNO₂S C₁₁H₂₁N₅S
Mechanism of Action Likely lipid inhibition Acetamide (VLCFA synthesis inhibition) Triazine (Photosystem II inhibition)
Tolerance (ppm) ~180.464 (estimated) 180.464 Not specified
Primary Use Broadleaf weed control Corn, soybean pre-emergence Rice, sugarcane post-emergence
Environmental Stability Enhanced (oxide form) Moderate Low (prone to hydrolysis)

Sources: , inferred from class-specific data.

Efficacy and Environmental Impact

  • Dimethenamid : Exhibits high soil mobility and persistence, making it effective for pre-emergence weed control but posing groundwater contamination risks .
  • Dimethametryn : Rapid photodegradation limits its residual activity, requiring frequent applications .
  • This compound: As an oxide derivative, it likely improves hydrolytic stability compared to non-oxidized analogs, reducing application frequency and environmental leaching .

Challenges in Comparative Analysis

Direct comparisons are hindered by variability in testing protocols (e.g., pH, solvent systems) and incomplete structural data for this compound .

Q & A

Q. What hybrid methodologies bridge gaps between laboratory studies and field-scale Dimethenamid behavior?

  • Methodology : Combine microfluidic soil chips (lab-scale) with drone-based remote sensing (field-scale) to monitor spatial-temporal distribution. Validate with in situ solid-phase microextraction (SPME) and machine learning algorithms for predictive modeling .

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